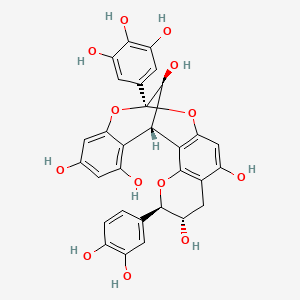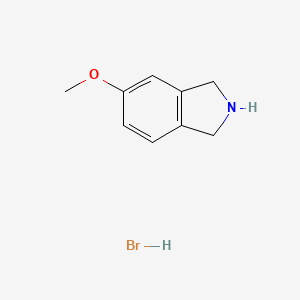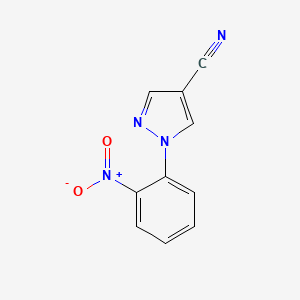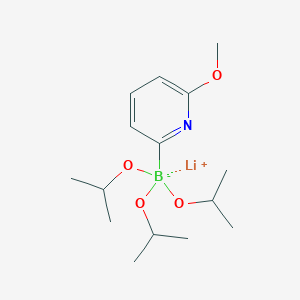
Lithium triisopropyl 2-(6-methoxypyridyl)borate
Übersicht
Beschreibung
Lithium triisopropyl 2-(6-methoxypyridyl)borate is a chemical compound with the molecular formula C15H27BLiNO4 . It has a molecular weight of 303.13 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)14-9-8-10-15(17-14)18-7;/h8-13H,1-7H3;/q-1;+1 . This code provides a specific textual representation of the molecule’s structure. Chemical Reactions Analysis
This compound has been reported to be used in Suzuki–Miyaura coupling reactions . This involves a one-pot lithiation, borylation, and subsequent Suzuki–Miyaura coupling of various heterocycles with aryl halides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.14 g/mol . It’s recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen
1. Application in Suzuki-Miyaura Coupling Reactions
Lithium triisopropyl borates, including derivatives like lithium triisopropyl 2-(6-methoxypyridyl)borate, are used in Suzuki-Miyaura coupling reactions. This process involves the coupling of various heterocycles with aryl halides, where these borate species demonstrate notable stability and can be conveniently stored at room temperature. Such reactions are critical in organic synthesis, allowing for the creation of a wide range of complex molecules (Oberli & Buchwald, 2012).
2. Role in Alkynyl Coupling Reactions
Lithium alkynyl(triisopropoxy)borates, closely related to this compound, are used for coupling reactions with aryl halides. These reactions, facilitated by palladium catalysts, yield cross-coupling products efficiently. This methodology has found practical applications, such as in the synthesis of the antifungal medication, terbinafine (Oh & Jung, 2000).
3. Enhancement of Lithium-Ion Battery Performance
Compounds like tris(trimethylsilyl)borate, which shares functional similarities with lithium triisopropyl borates, are used as electrolyte additives in lithium-ion batteries. These additives improve the interfacial stability of high-voltage lithium-rich oxide cathodes, enhancing the cyclic performance and capacity retention of the batteries (Li et al., 2015).
4. Application in Cross-Coupling Reactions
Synthesis and application of lithium 2-pyridyltriolborate, a compound structurally related to this compound, involves its use in cross-coupling reactions with aryl halides. These processes are important for constructing heteroaromatic biaryls, which are valuable in various chemical syntheses (Yamamoto et al., 2012).
5. Improvement of Electrochemical Stability
Triisopropyl borate, a related compound, is introduced as an electrolyte additive to enhance the cycled stability of lithium nickel cobalt manganese oxide cathodes. Its application shows promising results in inhibiting the decomposition of carbonate electrolyte solvents and improving the electrochemical stability of cathodes (Zhaoming et al., 2019).
6. Use in Lithium Battery Electrolytes
Compounds like tris[2H-hexafluoroisopropyl) borate, which have a functional resemblance to lithium triisopropyl borates, are studied as additives in lithium battery electrolytes. These additives have shown to enhance conductivity and provide electrochemical stability, which is crucial for the performance and longevity of lithium batteries (Sun et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
lithium;(6-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)14-9-8-10-15(17-14)18-7;/h8-13H,1-7H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYLTPAFTWKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)OC)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682083 | |
| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048030-47-2 | |
| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



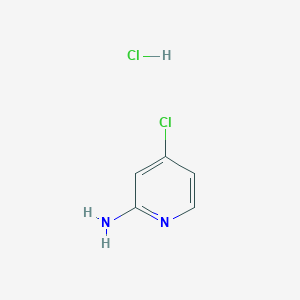

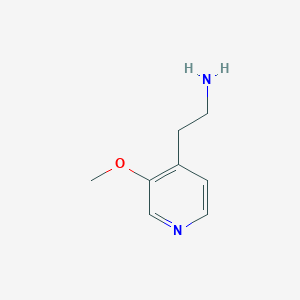

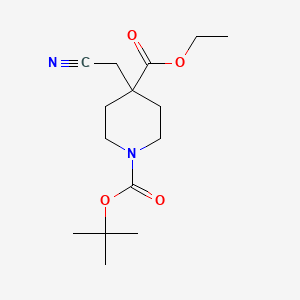

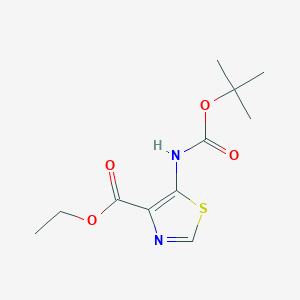


![Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-](/img/structure/B1501568.png)
![3,4-Dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1501569.png)
